L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine
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Overview
Description
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of six amino acids: leucine, serine, proline, and three histidine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield imidazole derivatives, while reduction can lead to the formation of free thiol groups.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues play a crucial role in binding to metal ions or other biomolecules, influencing the peptide’s activity and stability. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Leuprolide Acetate: A synthetic nonapeptide analog of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers.
Triptorelin: Another LHRH analog used for similar therapeutic purposes.
Uniqueness
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is unique due to its specific sequence and the presence of three histidine residues, which confer distinct chemical and biological properties. This makes it a valuable tool for studying peptide interactions and developing new therapeutic agents.
Properties
CAS No. |
920011-48-9 |
---|---|
Molecular Formula |
C32H46N12O8 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H46N12O8/c1-17(2)6-21(33)27(46)43-25(13-45)31(50)44-5-3-4-26(44)30(49)41-23(8-19-11-35-15-38-19)28(47)40-22(7-18-10-34-14-37-18)29(48)42-24(32(51)52)9-20-12-36-16-39-20/h10-12,14-17,21-26,45H,3-9,13,33H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H,40,47)(H,41,49)(H,42,48)(H,43,46)(H,51,52)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
GVQINYJRVMALKS-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)N |
Origin of Product |
United States |
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